N-(3-ethylphenyl)-4-[6-(2-pyridinylamino)-3-pyridazinyl]-1-piperazinecarboxamide -

N-(3-ethylphenyl)-4-[6-(2-pyridinylamino)-3-pyridazinyl]-1-piperazinecarboxamide

Catalog Number: EVT-4593344
CAS Number:
Molecular Formula: C22H25N7O
Molecular Weight: 403.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N'-(6-methoxy-3-pyridazinyl)sulfanilamide (sulfamethoxypyridazine)

Compound Description: Sulfamethoxypyridazine is a sulfonamide drug known for its antibacterial properties. It acts by inhibiting the dihydropteroate synthase enzyme, which is crucial for bacterial folate synthesis. [] It is well-absorbed, slowly excreted, and heavily protein-bound, leading to a long half-life of about 40 hours. [] A significant advantage of sulfamethoxypyridazine is its low risk of crystalluria. []

Relevance: Both sulfamethoxypyridazine and N-(3-ethylphenyl)-4-[6-(2-pyridinylamino)-3-pyridazinyl]-1-piperazinecarboxamide feature a pyridazine ring as a central structural element. Sulfamethoxypyridazine has a methoxy group and a sulfanilamide substituent attached to the pyridazine ring, while the main compound incorporates a piperazinecarboxamide and a 2-pyridinylamino group. This shared pyridazine scaffold suggests potential similarities in their pharmacological properties and mechanisms of action. []

2-(3-(2-Fluoro-4-Methoxyphenyl)-6-Oxo-1(6H)-Pyridazinyl)-N-1H-Indol-5-Ylacetamide (2N1HIA)

Compound Description: 2N1HIA is a compound that has demonstrated significant inhibitory effects on osteoclast differentiation, which is crucial for bone resorption. [] It acts by suppressing the expression of cathepsin K, a protease essential for bone resorption, and CD47, an early osteoclast fusion marker, without affecting the RANKL signaling pathway. [] Additionally, 2N1HIA reduces matrix metalloprotease-9 (MMP-9) activity, ultimately leading to decreased bone resorption activity and actin ring formation. []

Relevance: The structural similarities between 2N1HIA and N-(3-ethylphenyl)-4-[6-(2-pyridinylamino)-3-pyridazinyl]-1-piperazinecarboxamide are evident in the shared pyridazine core. 2N1HIA incorporates a 2-fluoro-4-methoxyphenyl group and a N-1H-indol-5-ylacetamide substituent on the pyridazine ring. Although the substituents differ from the main compound, the presence of the pyridazine core suggests that these compounds could potentially exhibit similar binding modes or interactions with biological targets. []

Relevance: While structurally distinct from N-(3-ethylphenyl)-4-[6-(2-pyridinylamino)-3-pyridazinyl]-1-piperazinecarboxamide, LY215490 is discussed alongside other AMPA/kainate antagonists like 2,3-dihydroxy-6-nitro-7-sulfamoylbenzo(F)quinoxaline (NBQX) and 6-(1-imidazolyl)-7-nitroquinoxaline-2,3(1H,4H)-dione (YM900), which also exhibit neuroprotective properties in ischemia models. [] This suggests that the main compound, with its potentially similar pharmacological activities, could be considered in the context of ischemia research and neuroprotection. []

6-(1-imidazolyl)-7-nitroquinoxaline-2,3(1H,4H)-dione (YM900)

Compound Description: YM900 is another AMPA/kainate receptor antagonist that has shown neuroprotective effects in focal ischemia models. [] Similar to LY215490, its efficacy in severe forebrain ischemia models requires further investigation. []

Relevance: YM900 is grouped with other AMPA/kainate receptor antagonists like NBQX and LY215490, all of which are explored for their neuroprotective properties in ischemia models. [] Although structurally different from N-(3-ethylphenyl)-4-[6-(2-pyridinylamino)-3-pyridazinyl]-1-piperazinecarboxamide, this contextual grouping raises the possibility that the main compound could be relevant to ischemia research and neuroprotection due to its potential similarities in pharmacological activity. []

N-(2,5-dibromophenyl)-N'-(3-ethylphenyl)-N'-methylguanidine

Compound Description: This compound exhibits high binding affinity for both sigma receptors and NMDA receptor sites, indicating its potential for treating neurological disorders. [] It has also shown efficacy in vivo in a neonatal rat excitotoxicity model, further supporting its therapeutic potential. [] The compound's structure suggests that the 2,5-disubstituted phenyl ring is crucial for its high affinity at NMDA receptor sites. []

Relevance: While not directly sharing the pyridazine core, N-(2,5-dibromophenyl)-N'-(3-ethylphenyl)-N'-methylguanidine is structurally related to N-(3-ethylphenyl)-4-[6-(2-pyridinylamino)-3-pyridazinyl]-1-piperazinecarboxamide through the presence of the 3-ethylphenyl moiety. The shared structural element suggests that these compounds might exhibit overlapping pharmacological profiles or engage in similar interactions with biological targets. []

N-(2-Bromo-5-(methylthio)phenyl)-N'-(3-ethylphenyl)-N'-methylguanidine

Compound Description: This compound displays high affinity for NMDA receptor sites, suggesting its potential as a therapeutic agent for neurological disorders. [] Research indicates that specific substitutions at the 2 and 5 positions of the 2,5-disubstituted phenyl ring are crucial for achieving high binding affinity. [] In this compound, bromo and methylthio are the optimal substituents at the R2 and R5 positions, respectively. []

Relevance: This compound further highlights the importance of the 3-ethylphenyl moiety for binding to NMDA receptor sites. Both N-(2-Bromo-5-(methylthio)phenyl)-N'-(3-ethylphenyl)-N'-methylguanidine and N-(3-ethylphenyl)-4-[6-(2-pyridinylamino)-3-pyridazinyl]-1-piperazinecarboxamide incorporate this structural element, indicating a potential overlap in their pharmacological activities and interactions with biological targets. []

Compound Description: Both 43b and 44b demonstrate high potency and selectivity for NMDA receptor sites, with Ki values of 1.87 nM and 1.65 nM, respectively. [] This strong binding affinity makes them promising candidates for the treatment of neurological disorders. [] In vivo studies have shown their efficacy in various animal models of neuroprotection. []

Relevance: These compounds, along with the previously discussed N-(2-Bromo-5-(methylthio)phenyl)-N'-(3-ethylphenyl)-N'-methylguanidine, belong to a series of diphenylguanidines that demonstrate high affinity for NMDA receptor sites. [] This series, although lacking the pyridazine core, shares the 3-ethylphenyl moiety with N-(3-ethylphenyl)-4-[6-(2-pyridinylamino)-3-pyridazinyl]-1-piperazinecarboxamide, suggesting a potential for overlapping pharmacological activity and interactions with similar biological targets. []

2,3-dihydroxy-6-nitro-7-sulfamoylbenzo(F)quinoxaline (NBQX)

Compound Description: NBQX is a systemically active AMPA receptor antagonist that exhibits neuroprotective properties against delayed neuronal degeneration of hippocampal CA1 neurons in severe forebrain ischemia models. [] Its neuroprotective effects are observed even when administration is delayed for up to 12 hours. [] NBQX also demonstrates neuroprotective benefits in permanent and temporary middle cerebral artery occlusion models. []

Relevance: NBQX is another example of an AMPA/kainate receptor antagonist, similar to LY215490 and YM900, that is investigated for its neuroprotective effects in ischemia models. [] This suggests that N-(3-ethylphenyl)-4-[6-(2-pyridinylamino)-3-pyridazinyl]-1-piperazinecarboxamide, with its potential for similar pharmacological activities, could also be relevant in the context of ischemia research and neuroprotection. []

1-(Aminophenyl)-4-methyl-7,8-methylenedioxy-5H-2,3-benzodiazepine (GYKI 52466)

Compound Description: GYKI 52466 is a systemically active non-competitive AMPA/kainate receptor antagonist. [] While effective in neuroprotection against focal ischemia, it lacks the ability to attenuate hippocampal CA1 neuronal degeneration. []

Relevance: GYKI 52466, classified as an AMPA/kainate antagonist, is examined for its neuroprotective properties in ischemia models, similar to other compounds like NBQX, LY215490, and YM900. [] Although structurally distinct from N-(3-ethylphenyl)-4-[6-(2-pyridinylamino)-3-pyridazinyl]-1-piperazinecarboxamide, the shared focus on ischemia and neuroprotection suggests that the main compound could be relevant in this research area. []

Compound Description: CERESTAT is a potent and selective NMDA receptor ion-channel blocker that is currently undergoing clinical trials for treating traumatic brain injury and stroke. [] It serves as a structural analogue for developing a series of substituted diphenylguanidines targeting NMDA receptor sites. []

Relevance: CERESTAT is the starting point for a series of diphenylguanidines, including N-(2,5-dibromophenyl)-N'-(3-ethylphenyl)-N'-methylguanidine, N-(2-Bromo-5-(methylthio)phenyl)-N'-(3-ethylphenyl)-N'-methylguanidine, and compounds 43b and 44b, all of which exhibit high affinity for NMDA receptor sites. [] The shared 3-ethylphenyl moiety in CERESTAT and N-(3-ethylphenyl)-4-[6-(2-pyridinylamino)-3-pyridazinyl]-1-piperazinecarboxamide suggests a potential for overlapping pharmacological activity and target engagement. []

N-(4-ethylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride (XB6)

Compound Description: XB6 is a member of a family of PIKFYVE inhibitors that disrupt various events in lysosome homeostasis. [] It binds specifically to the PIKFYVE phosphoinositide kinase and exhibits a lesser potency compared to the lead compound, WX8. []

Relevance: Though differing in its core structure and mechanism of action, XB6 shares the 4-ethylphenyl substituent with N-(3-ethylphenyl)-4-[6-(2-pyridinylamino)-3-pyridazinyl]-1-piperazinecarboxamide. While the position of the ethyl group on the phenyl ring is different (para in XB6 and meta in the main compound), this structural similarity may indicate a potential for these compounds to interact with similar binding pockets or exhibit overlapping pharmacological effects. []

1H-indole-3-carbaldehyde [4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazine (WX8)

Compound Description: WX8 is the most potent member of a family of PIKFYVE inhibitors that disrupt lysosome homeostasis. [] It binds specifically to the PIKFYVE phosphoinositide kinase and displays potent cytotoxicity against ‘autophagy-addicted’ melanoma A375 cells, exceeding the efficacy of lysosomal inhibitors hydroxychloroquine and chloroquine. []

Relevance: While WX8 is not directly related to N-(3-ethylphenyl)-4-[6-(2-pyridinylamino)-3-pyridazinyl]-1-piperazinecarboxamide in terms of its core structure or mechanism of action, its inclusion in the research on PIKFYVE inhibitors highlights the potential for exploring the therapeutic applications of compounds targeting lysosomal homeostasis. This could be an area of future investigation for the main compound, particularly if it exhibits any activity related to autophagy or lysosomal function. []

Relevance: Although XBA shares a triazine core with XB6 and WX8, it lacks any direct structural similarity to N-(3-ethylphenyl)-4-[6-(2-pyridinylamino)-3-pyridazinyl]-1-piperazinecarboxamide. The research surrounding XBA emphasizes the importance of specific structural features for achieving potent PIKFYVE inhibition and influencing lysosome homeostasis, highlighting the need for careful structural optimization in drug development. []

Benzaldehyde [2,6-di(4-morpholinyl)-4-pyrimidinyl]hydrazone (WWL)

Compound Description: WWL is a PIKFYVE inhibitor that exhibits some activity in disrupting lysosome homeostasis but is less potent than other members of its family, such as WX8. [] It targets the PIKFYVE phosphoinositide kinase, affecting several key events in lysosomal function. []

Relevance: While WWL is structurally distinct from N-(3-ethylphenyl)-4-[6-(2-pyridinylamino)-3-pyridazinyl)-1-piperazinecarboxamide, its inclusion in the study of PIKFYVE inhibitors highlights the structural diversity among compounds capable of targeting this enzyme. It underscores the possibility of exploring different chemical scaffolds, including those containing a pyridazine ring, for developing novel and potent PIKFYVE inhibitors. []

3-Methylbenzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazine (NDF)

Compound Description: NDF is a PIKFYVE inhibitor with limited potency compared to the more effective compounds in its family, such as WX8. [] Despite its lower activity, it still binds to the PIKFYVE phosphoinositide kinase, highlighting the role of specific structural features in determining inhibitor potency. []

Relevance: Despite lacking direct structural similarity to N-(3-ethylphenyl)-4-[6-(2-pyridinylamino)-3-pyridazinyl)-1-piperazinecarboxamide, NDF's inclusion in the PIKFYVE inhibitor research emphasizes the importance of structural modifications in fine-tuning inhibitor potency. The main compound, with its distinct pyridazine-based scaffold, could serve as a starting point for developing novel PIKFYVE inhibitors with potentially improved potency and pharmacological profiles. []

Properties

Product Name

N-(3-ethylphenyl)-4-[6-(2-pyridinylamino)-3-pyridazinyl]-1-piperazinecarboxamide

IUPAC Name

N-(3-ethylphenyl)-4-[6-(pyridin-2-ylamino)pyridazin-3-yl]piperazine-1-carboxamide

Molecular Formula

C22H25N7O

Molecular Weight

403.5 g/mol

InChI

InChI=1S/C22H25N7O/c1-2-17-6-5-7-18(16-17)24-22(30)29-14-12-28(13-15-29)21-10-9-20(26-27-21)25-19-8-3-4-11-23-19/h3-11,16H,2,12-15H2,1H3,(H,24,30)(H,23,25,26)

InChI Key

HKZJWUPXKYETQV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CC=CC=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.